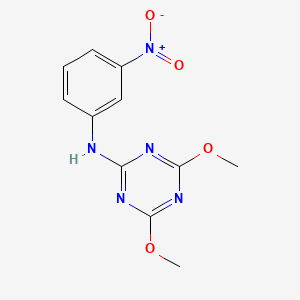
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine (DMNT) is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.
科学的研究の応用
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In materials science, this compound has been studied for its potential use in the synthesis of new materials such as polymers and nanocomposites.
作用機序
The mechanism of action of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viruses, this compound has been shown to inhibit viral replication. In bacteria, this compound has been shown to inhibit bacterial growth and biofilm formation.
実験室実験の利点と制限
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, this compound also has some limitations such as its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the study of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer, viral infections, and bacterial infections. Another direction is to investigate the potential use of this compound as a herbicide and insecticide in agriculture. Additionally, the synthesis of new materials using this compound as a building block is an area of interest for materials scientists.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
合成法
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine can be synthesized using various methods such as the reaction of 3-nitroaniline with dimethylformamide dimethyl acetal followed by the reaction with cyanuric chloride. Another method involves the reaction of 3-nitroaniline with cyanuric chloride followed by the reaction with dimethylformamide dimethyl acetal. The yield of this compound can be improved by using a solvent-free microwave-assisted synthesis method.
特性
IUPAC Name |
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-19-10-13-9(14-11(15-10)20-2)12-7-4-3-5-8(6-7)16(17)18/h3-6H,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQHPVGGNYOXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)

![2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5803601.png)
![4-benzyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5803605.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)

![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)
![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
